Hispidon

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hispidone and related compounds such as hispidulin has been a subject of interest due to their broad spectrum of biological activities. Shi‐Wei Chao et al. (2015) applied a new method to synthesize hispidulin, showing its inhibitory activity against the oncogenic protein kinase Pim-1. Their crystallographic analysis revealed distinct binding modes compared to other flavonoids, highlighting the significance of hydrogen-bonding interactions (Chao et al., 2015). Liang-Chieh Chen et al. (2017) developed an improved synthetic scheme for hispidulin, addressing challenges in feasibility and yield, and synthesized a d-labelled hispidulin to investigate its metabolic stability (Chen et al., 2017).

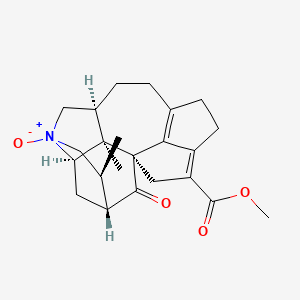

Molecular Structure Analysis

Hispidone's structure enables it to exhibit unique interactions with biological targets. The structural analysis, particularly in relation to its inhibitory activity against specific kinases, provides insight into the potential therapeutic applications of hispidone derivatives. The specific molecular interactions identified in these studies offer a foundation for designing hispidulin-derived compounds with enhanced biological activities.

Chemical Reactions and Properties

The chemical properties of hispidone, including its reactivity and interactions with other molecules, are central to its biological effects. Studies on hispidin, a related compound, have shown its cytotoxic activity towards cancer cells, attributing this activity to its ability to inhibit protein kinase C. This highlights the potential of hispidone and its derivatives in cancer therapy (Gonindard et al., 1997).

Physical Properties Analysis

The physical properties of hispidone, such as solubility, stability, and molecular weight, influence its pharmacokinetic profile and its ability to cross biological barriers. For instance, Kavvadias et al. (2004) found that hispidulin could cross the blood-brain barrier, exhibiting positive allosteric properties on benzodiazepine receptors and anticonvulsive effects, indicating its potential for CNS applications (Kavvadias et al., 2004).

Wissenschaftliche Forschungsanwendungen

Medizin

Hispidon wurde in verschiedenen Pflanzen identifiziert, die in der traditionellen Medizin verwendet werden {svg_1} {svg_2}. Es ist ein Flavanon, eine Art von polyphenolischer Verbindung, die für ihre antioxidativen Eigenschaften bekannt ist. Antioxidantien sind in der Medizin von entscheidender Bedeutung, da sie die Zellen des Körpers vor Schäden durch freie Radikale schützen können {svg_3}.

Pharmakologie

This compound könnte aufgrund seiner Cholinesterase-inhibitorischen Eigenschaften möglicherweise in der Pharmakologie eingesetzt werden {svg_4}. Cholinesterase-Hemmer werden zur Behandlung der Alzheimer-Krankheit und anderer Demenzformen eingesetzt, da sie den Spiegel von Acetylcholin, einem Neurotransmitter, im Gehirn erhöhen können {svg_5}.

Chemie

Im Bereich der Chemie kann this compound als Referenzverbindung für die Synthese neuer Verbindungen verwendet werden {svg_6}. Seine Struktur kann als Vorlage für die Entwicklung neuer Moleküle mit ähnlichen oder verbesserten Eigenschaften dienen {svg_7}.

Biologie

This compound könnte potenzielle Anwendungen in der Biologie haben, insbesondere in Studien im Zusammenhang mit Flavanonen. Flavanone sind dafür bekannt, verschiedene biologische Aktivitäten zu haben, darunter entzündungshemmende, krebshemmende und antioxidative Wirkungen {svg_8}.

Neurowissenschaften

Aufgrund seiner Cholinesterase-inhibitorischen Eigenschaften könnte this compound möglicherweise in der Neurowissenschaftlichen Forschung eingesetzt werden, insbesondere in Studien zu neurodegenerativen Erkrankungen wie Alzheimer {svg_9}.

Landwirtschaft

Obwohl es keine direkten Beweise dafür gibt, dass this compound in der Landwirtschaft eingesetzt wird, sind Flavanone (die Gruppe, zu der this compound gehört) dafür bekannt, insektizide und antifungizide Eigenschaften zu haben. Daher könnte this compound möglicherweise bei der Entwicklung natürlicher Pestizide oder Fungizide eingesetzt werden {svg_10} {svg_11}.

Eigenschaften

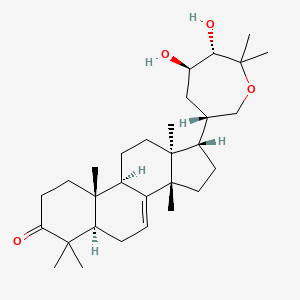

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5,6-dihydroxy-7,7-dimethyloxepan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(33)27(3,4)34-17-18/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXWXOYFGZLRU-VRUJEOEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(C(OC5)(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](C(OC5)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Hispidone and where is it found?

A1: Hispidone is a naturally occurring flavanone, a type of flavonoid, first isolated from the plant Onosma hispida []. It has since been found in other plant species, including Dysoxylum alliaceum [] and Eurycoma longifolia [], which are known for their medicinal properties.

Q2: What is the structure of Hispidone?

A2: Hispidone is characterized as (2S)-5,2'-dihydroxy-7,4',5'-trimethoxyflavanone. While its molecular formula hasn't been explicitly stated in the provided research, it can be deduced as C18H18O7. The structure was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) [, , ].

Q3: What are the reported biological activities of Hispidone?

A3: Hispidone has demonstrated cytotoxic activity against cancer cell lines. Specifically, it displayed potent cytotoxic activity against P388 and KB cells []. Additionally, while not as potent as other compounds isolated in the same study, Hispidone showed some inhibitory effects on lipopolysaccharide-induced nitric oxide production in RAW264.7 cells, suggesting potential anti-inflammatory activity [].

Q4: How does the structure of Hispidone relate to its activity?

A4: While specific structure-activity relationship (SAR) studies focusing solely on Hispidone haven't been conducted within the provided research, its classification as a tirucallane-type triterpene links it to a class of compounds with known cytotoxic activities [, ]. Further research is needed to fully understand the impact of specific structural features on its biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.